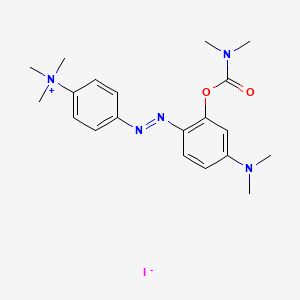
Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including dimethylamino, dimethylcarbamoyloxy, and diazenyl groups, which contribute to its diverse reactivity and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with dimethylamino and dimethylcarbamoyloxy substituted benzene rings. The final step often involves quaternization with trimethylamine and iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Diazotization: Reacting aniline derivatives with nitrous acid to form diazonium salts.
Coupling Reaction: Coupling the diazonium salts with dimethylamino and dimethylcarbamoyloxy substituted benzene rings.
Quaternization: Reacting the coupled product with trimethylamine and iodide to form the final iodide salt.
Análisis De Reacciones Químicas
Types of Reactions
[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and carbamoyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent for cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Deoxycorticosterone: A steroid hormone with similar biological activity to that of [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide.
Uniqueness
What sets [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
72066-27-4 |
|---|---|
Fórmula molecular |
C20H28IN5O2 |
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
[4-[[4-(dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenyl]phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C20H28N5O2.HI/c1-23(2)16-10-13-18(19(14-16)27-20(26)24(3)4)22-21-15-8-11-17(12-9-15)25(5,6)7;/h8-14H,1-7H3;1H/q+1;/p-1 |
Clave InChI |
IEMPLLSEVZGIGI-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















